molecular formula C25H36O4 B1251322 Fusarielin D

Fusarielin D

Cat. No. B1251322
M. Wt: 400.5 g/mol
InChI Key: TZLAKQNUAICCGL-DHQJTKRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusarielin D is a natural product found in Fusarium with data available.

Scientific Research Applications

Estrogenic Effects in Cancer Research

Fusarielins, including Fusarielin D, exhibit estrogenic effects. A study found that fusarielins stimulate cell proliferation in MCF-7 breast cancer cells, suggesting their potential role as mycoestrogens (Sondergaard et al., 2012). These compounds bind to estrogen receptors, indicating their relevance in breast cancer research.

Antifungal and Antibiotic Properties

Fusarielin D, along with other fusarielins, has been isolated from Fusarium species and exhibits antifungal and antibiotic properties. This was identified in a study that focused on the isolation and structural analysis of these compounds (Kobayashi et al., 1995).

Role in Fusarium Species

The production of fusarielins, including Fusarielin D, is limited to certain Fusarium species, as demonstrated in a study exploring their biosynthesis under various conditions (Sørensen et al., 2013). Understanding the conditions that favor fusarielin production can provide insights into fungal behavior and metabolism.

Biosynthetic Pathway Analysis

Research on the fusarielin biosynthetic gene cluster, including Fusarielin D, has provided insights into the biosynthesis mechanisms of these compounds in Fusarium species. This includes the discovery of novel compounds through gene deletion experiments (Droce et al., 2016).

Anti-angiogenic and Anti-proliferative Effects

Fusarielin D has shown anti-angiogenic activity in human umbilical vein endothelial cell assays, which is significant for cancer research. The structural development studies emphasize the importance of hydroxyl groups in the molecule for its biological activity (Fujimoto et al., 2008).

Novel Fusarielins in Drug Discovery

The activation of polyketide synthase in Fusarium graminearum led to the production of novel fusarielins, expanding the range of fusarielins available for pharmaceutical research and development (Sørensen et al., 2012).

Binding Protein Identification

Fusarielin A, a related compound, binds to proteins such as tubulin and actin, suggesting a potential mechanism for its antifungal and anti-angiogenic activities. This could provide a model for understanding Fusarielin D's mechanism of action (Noguchi-Yachide et al., 2010).

properties

Product Name

Fusarielin D

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-1-hydroxy-2,4-dimethylhepta-4,6-dien-3-one

InChI

InChI=1S/C25H36O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-21,23,26H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16?,17-,18-,19+,20-,21-,23-,24+,25+/m0/s1

InChI Key

TZLAKQNUAICCGL-DHQJTKRFSA-N

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2[C@H]4[C@@]1(O4)C)C)/C=C/C=C(\C)/C(=O)C(C)CO

Canonical SMILES

CC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(=O)C(C)CO

synonyms

fusarielin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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